molecular formula C26H20N2O5 B15148222 2-{3-[2-(Naphthalen-2-yloxy)-acetylamino]-benzoylamino}-benzoic acid

2-{3-[2-(Naphthalen-2-yloxy)-acetylamino]-benzoylamino}-benzoic acid

Cat. No.: B15148222
M. Wt: 440.4 g/mol
InChI Key: HJMLXZPYMULMOH-UHFFFAOYSA-N
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Description

2-{3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is a complex organic compound that features a naphthalene moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthalen-2-yloxyacetic acid with benzoyl chloride to form an intermediate, which is then further reacted with 3-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-(NAPHTHALEN-2-YLOXY)ACETIC ACID: Shares the naphthalene moiety but lacks the additional benzamido and benzoic acid groups.

    2-(NAPHTHALEN-1-YLOXY)-ACETIC ACID: Similar structure but with a different position of the naphthalene moiety.

    2-(2’,4’-DIFLUOROBIPHENYL-4-YLOXY)ACETIC ACID: Contains a biphenyl group instead of the naphthalene moiety.

Uniqueness

2-{3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C26H20N2O5

Molecular Weight

440.4 g/mol

IUPAC Name

2-[[3-[(2-naphthalen-2-yloxyacetyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C26H20N2O5/c29-24(16-33-21-13-12-17-6-1-2-7-18(17)15-21)27-20-9-5-8-19(14-20)25(30)28-23-11-4-3-10-22(23)26(31)32/h1-15H,16H2,(H,27,29)(H,28,30)(H,31,32)

InChI Key

HJMLXZPYMULMOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC(=C3)C(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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